molecular formula C19H19N3O3 B11027515 N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11027515
M. Wt: 337.4 g/mol
InChI Key: XCQGIJNROZBAEB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a dihydroisoquinoline core, which is known for its biological activity, and a pyridine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-(pyridin-2-ylmethyl)amine with an appropriate dihydroisoquinoline derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the key steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, influencing enzymatic activity, while the dihydroisoquinoline core can interact with biological receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide apart is its combination of the dihydroisoquinoline core and the pyridine moiety, which together confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-25-11-10-21-18(23)17-13-22(12-14-6-4-5-9-20-14)19(24)16-8-3-2-7-15(16)17/h2-9,13H,10-12H2,1H3,(H,21,23)

InChI Key

XCQGIJNROZBAEB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3

Origin of Product

United States

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